molecular formula C21H26N2O6 B5022971 2-[2-[[2-(2-Amino-2-oxoethyl)-4,5-dimethoxyphenyl]methyl]-4,5-dimethoxyphenyl]acetamide

2-[2-[[2-(2-Amino-2-oxoethyl)-4,5-dimethoxyphenyl]methyl]-4,5-dimethoxyphenyl]acetamide

Cat. No.: B5022971
M. Wt: 402.4 g/mol
InChI Key: DBOZAAIWCZOLJV-UHFFFAOYSA-N
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Description

2-[2-[[2-(2-Amino-2-oxoethyl)-4,5-dimethoxyphenyl]methyl]-4,5-dimethoxyphenyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple methoxy groups and an acetamide functional group.

Properties

IUPAC Name

2-[2-[[2-(2-amino-2-oxoethyl)-4,5-dimethoxyphenyl]methyl]-4,5-dimethoxyphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O6/c1-26-16-6-12(14(10-20(22)24)8-18(16)28-3)5-13-7-17(27-2)19(29-4)9-15(13)11-21(23)25/h6-9H,5,10-11H2,1-4H3,(H2,22,24)(H2,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBOZAAIWCZOLJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)CC2=CC(=C(C=C2CC(=O)N)OC)OC)CC(=O)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-[[2-(2-Amino-2-oxoethyl)-4,5-dimethoxyphenyl]methyl]-4,5-dimethoxyphenyl]acetamide typically involves multiple steps, starting from simpler organic molecules. The process often includes:

    Formation of the Dimethoxyphenyl Intermediate: This step involves the reaction of a suitable precursor with methoxy reagents under controlled conditions to introduce the methoxy groups.

    Introduction of the Amino Group: The amino group is introduced through a reaction with an appropriate amine source, often under acidic or basic conditions to facilitate the reaction.

    Acetamide Formation: The final step involves the formation of the acetamide group through a reaction with acetic anhydride or a similar reagent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

2-[2-[[2-(2-Amino-2-oxoethyl)-4,5-dimethoxyphenyl]methyl]-4,5-dimethoxyphenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the methoxy or amino groups, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, often in anhydrous solvents.

    Substitution: Halogens, alkylating agents, typically under controlled temperature and pressure conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[2-[[2-(2-Amino-2-oxoethyl)-4,5-dimethoxyphenyl]methyl]-4,5-dimethoxyphenyl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[2-[[2-(2-Amino-2-oxoethyl)-4,5-dimethoxyphenyl]methyl]-4,5-dimethoxyphenyl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(2-(2-Aminoethoxy)ethoxy)acetic acid: Similar in structure but with different functional groups.

    N-(2-Amino-2-oxoethyl)acrylamide: Shares the amino and oxoethyl groups but differs in the rest of the structure.

Uniqueness

What sets 2-[2-[[2-(2-Amino-2-oxoethyl)-4,5-dimethoxyphenyl]methyl]-4,5-dimethoxyphenyl]acetamide apart is its combination of methoxy and acetamide groups, which confer unique chemical properties and potential applications. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound in various fields of research.

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